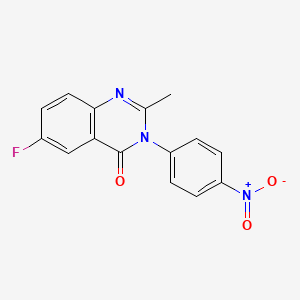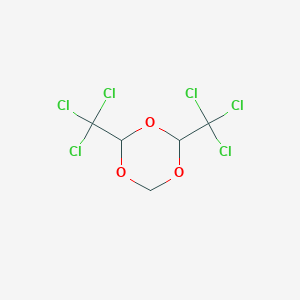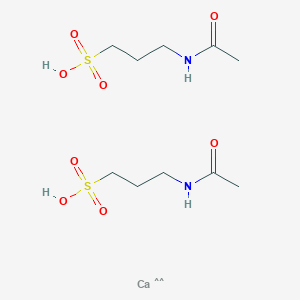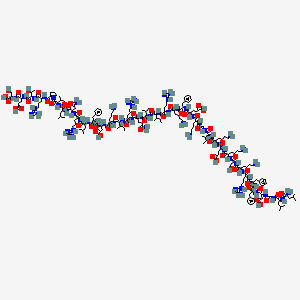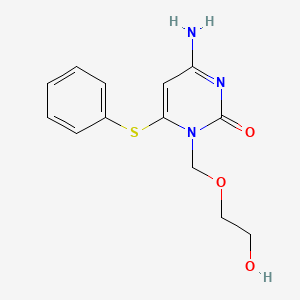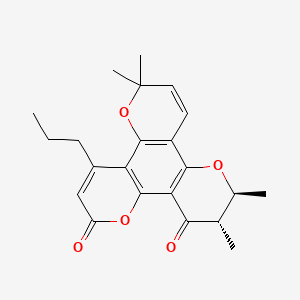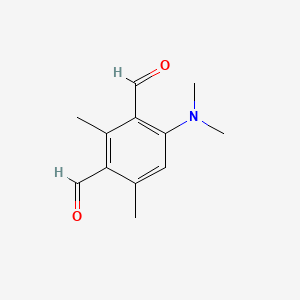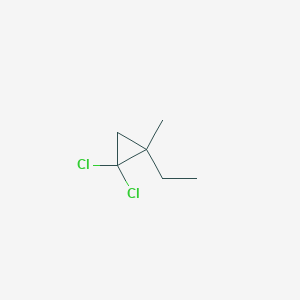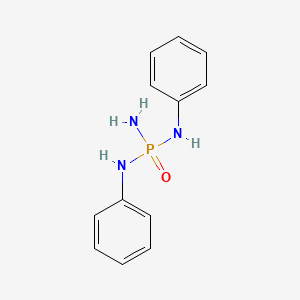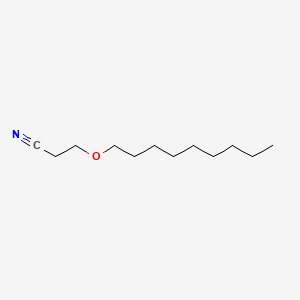
3-(Nonyloxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 272-243-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 272-243-2 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of EINECS 272-243-2 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure consistent quality and efficiency. Industrial production methods may also include purification steps such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: EINECS 272-243-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 272-243-2 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired reaction outcomes.
Major Products: The major products formed from the reactions of EINECS 272-243-2 depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
EINECS 272-243-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, EINECS 272-243-2 can be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of materials, chemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of EINECS 272-243-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. The molecular targets may include enzymes, receptors, and other biomolecules, which play a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
EINECS 272-243-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds include cyclohexyl bromide (EINECS 203-622-2), 4-bromoacetanilide (EINECS 203-154-9), and phenyl benzoate (EINECS 202-293-2) .
Properties
CAS No. |
5327-01-5 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-nonoxypropanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-9,11-12H2,1H3 |
InChI Key |
AZDYBNAAPZWEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)

